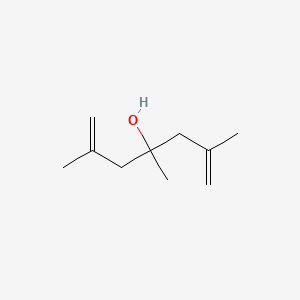

2,4,6-Trimethyl-1,6-heptadien-4-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trimethylhepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)6-10(5,11)7-9(3)4/h11H,1,3,6-7H2,2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKJWMTLIYYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C)(CC(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229794 | |

| Record name | 2,4,6-Trimethyl-1,6-heptadien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79604-66-3 | |

| Record name | 2,4,6-Trimethyl-1,6-heptadien-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079604663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-1,6-heptadien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4,6 Trimethyl 1,6 Heptadien 4 Ol

Strategies Employing Isoprene (B109036) Derivatives in 2,4,6-Trimethyl-1,6-heptadien-4-ol Synthesis

The synthesis of terpenoid-like structures, such as this compound, can conceptually begin from isoprene or its derivatives. Isoprene (2-methyl-1,3-butadiene) is a fundamental C5 building block in the biosynthesis of terpenoids. nih.gov In synthetic chemistry, isoprene can be utilized in various reactions, including Diels-Alder cycloadditions, to construct more complex carbon skeletons.

One plausible synthetic route involves the reaction of an isoprene-derived nucleophile with a suitable electrophile. For instance, the formation of a Grignard reagent from a halogenated isoprene derivative could be reacted with a ketone. However, a more common and well-documented approach for building similar frameworks is the Diels-Alder reaction. The reaction between isoprene and an α,β-unsaturated ketone like methyl vinyl ketone can yield a cyclohexene (B86901) derivative. researchgate.net While not a direct route to the acyclic this compound, subsequent ring-opening and functional group manipulations could potentially lead to the target molecule.

A more direct conceptual approach involves the telomerization of isoprene. For example, a method for synthesizing methyl heptenone from isoprene has been developed, which involves the reaction of isoprene with an active carbonyl compound in the presence of a cobalt catalyst and an organic quaternary ammonium (B1175870) base. google.com This intermediate is then hydrolyzed to yield the methyl heptenone product. google.com While this produces a ketone, it demonstrates the principle of coupling isoprene units to form a larger carbon skeleton that could be a precursor to the target alcohol.

Grignard-Type Approaches in the Formation of Heptadienols and Related Analogs

Grignard reactions are a cornerstone in the synthesis of alcohols, particularly tertiary alcohols, due to their robust and straightforward nature. leah4sci.combyjus.comyoutube.com The synthesis of this compound can be efficiently achieved through a Grignard-type reaction. A logical retrosynthetic analysis suggests the disconnection of the two C-C bonds adjacent to the tertiary alcohol, pointing to a reaction between a central carbonyl-containing fragment and two equivalents of an appropriate allyl- or vinyl-Grignard reagent.

A practical synthetic route involves the reaction of two equivalents of a methallyl Grignard reagent, such as methallylmagnesium chloride (2-methyl-2-propenylmagnesium chloride), with a central C4 electrophile like methyl acrylate. The Grignard reagent adds to the carbonyl group of the ester. Since esters react with two equivalents of a Grignard reagent, this leads to the formation of the desired tertiary alcohol after an acidic workup. masterorganicchemistry.com

The general mechanism for the Grignard reaction with an ester involves the initial nucleophilic attack of the Grignard reagent on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group to form a ketone. A second equivalent of the Grignard reagent then rapidly attacks the newly formed ketone, creating another tetrahedral intermediate (an alkoxide). Finally, protonation of this alkoxide during the workup step yields the tertiary alcohol. masterorganicchemistry.com

| Reactants | Reagent | Product | Reference |

| Methyl Acrylate | Methallylmagnesium Chloride (2 eq.) | This compound | masterorganicchemistry.com |

| Methyl Vinyl Ketone | Methallylmagnesium Chloride (1 eq.) | This compound | masterorganicchemistry.com |

This table illustrates potential Grignard-based synthetic routes to the target compound.

Optimization of Reaction Conditions and Yield for this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the nature of the reactants and catalysts.

In Grignard reactions, the solvent plays a critical role in stabilizing the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they are aprotic and can solvate the magnesium center. leah4sci.com The reaction temperature must be carefully controlled to manage the exothermic nature of the Grignard addition and to minimize side reactions, such as enolization of the ketone intermediate.

For reactions involving isoprene derivatives, such as the cobalt-catalyzed synthesis of methyl heptenone, the choice of catalyst, co-catalyst (e.g., organic quaternary ammonium base), and the reaction medium (e.g., a two-phase water/oil system) are critical for achieving high yields. google.com In a patented process, the hydrolysis of the alkylation intermediate is carried out at a temperature of 30 to 60 °C for 2 to 4 hours to optimize the yield of the final product. google.com

The table below outlines key parameters and their potential impact on the synthesis of related terpenoid structures, which can be extrapolated to the synthesis of this compound.

| Parameter | Effect on Reaction | Optimized Conditions (Example) | Reference |

| Temperature | Influences reaction rate and selectivity. | Hydrolysis at 40-50 °C. | google.com |

| Solvent | Stabilizes reagents and intermediates. | Diethyl ether or THF for Grignard reactions. | leah4sci.com |

| Catalyst | Increases reaction rate and selectivity. | Cobalt catalyst for isoprene telomerization. | google.com |

| Reaction Time | Affects conversion and side product formation. | 2-4 hours for hydrolysis step. | google.com |

Enantioselective Synthesis Routes to Chiral Heptadienols, Including this compound Precursors

Since this compound is a chiral molecule (the C4 carbon is a stereocenter), the development of enantioselective synthetic routes is a significant area of research. Asymmetric synthesis aims to produce one enantiomer in excess over the other, which is crucial for applications where stereochemistry is important, such as in the fragrance industry and for biologically active compounds.

One major strategy for enantioselective synthesis is the use of chiral catalysts. For the synthesis of chiral tertiary alcohols, various catalytic systems have been developed. These include chiral ligands for Grignard reagents and organocatalysts for related additions. For instance, chiral N,N'-dioxides have been successfully used as organocatalysts in the asymmetric cascade Michael/hemiacetalization reactions to produce multifunctionalized chiral dihydropyrans with excellent enantioselectivities (up to 99% ee). nih.gov While this produces a cyclic ether, the underlying principles of using a chiral catalyst to control the stereochemical outcome of a C-C bond-forming reaction are directly applicable.

Another approach involves the use of chiral auxiliaries or reagents. For example, proline, a naturally occurring chiral amino acid, can be used as a catalyst in asymmetric aldol (B89426) reactions to create new stereocenters with high enantioselectivity. youtube.com The synthesis of chiral tertiary alcohols can also be achieved through the kinetic resolution of a racemic mixture, though this is generally less efficient than a direct asymmetric synthesis.

The table below summarizes some approaches to enantioselective synthesis that could be adapted for producing chiral this compound or its precursors.

| Method | Chiral Source | Potential Application | Reference |

| Asymmetric Catalysis | Chiral N,N'-dioxide | Synthesis of chiral precursors | nih.gov |

| Organocatalysis | Proline | Asymmetric aldol reactions for intermediates | youtube.com |

| Chiral Ligands | Sparteine | Enantioselective Grignard additions | organic-chemistry.org |

Considerations for Industrial-Scale Synthesis of this compound and Analogs

The industrial-scale synthesis of fragrance compounds like this compound and its analogs requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Many terpenoids, which share structural similarities, are produced on a large scale for the flavor and fragrance industries. mdpi.com

One of the key considerations is the choice of starting materials. Isoprene, being a bulk chemical, is an attractive starting material for the synthesis of terpenoids. nih.gov The development of efficient catalytic processes to convert isoprene into more complex molecules is a major focus of industrial research.

For Grignard-type reactions, process safety is a significant concern due to the high reactivity of the reagents. Continuous flow chemistry is emerging as a safer and more efficient alternative to traditional batch processing for such reactions. It allows for better control of reaction parameters and minimizes the amount of hazardous material present at any given time.

Furthermore, biotechnological approaches are becoming increasingly important for the industrial production of terpenoids. nih.gov Metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast) allows for the sustainable production of terpenoids from renewable feedstocks like sugars. nih.govresearchgate.net While the direct microbial synthesis of this compound may not be established, the underlying technology for producing a wide range of terpenoids is well-developed and could potentially be adapted.

The table below highlights key considerations for the industrial synthesis of related compounds.

| Consideration | Importance | Example | Reference |

| Raw Material Cost | Economic viability of the process. | Use of inexpensive feedstocks like isoprene or sugars. | nih.gov |

| Process Safety | Handling of hazardous reagents and reactions. | Implementation of continuous flow chemistry for Grignard reactions. | |

| Sustainability | Environmental impact of the synthesis. | Development of biocatalytic and microbial production routes. | nih.govresearchgate.net |

| Product Purification | Achieving the required purity for fragrance applications. | Efficient distillation and chromatographic techniques. | google.com |

Comprehensive Analysis of Chemical Reactivity and Transformative Pathways of 2,4,6 Trimethyl 1,6 Heptadien 4 Ol

Oxidation Reactions of the Hydroxyl Group in 2,4,6-Trimethyl-1,6-heptadien-4-ol

While tertiary alcohols are generally resistant to oxidation under standard conditions, tertiary allylic alcohols like this compound can undergo oxidation via an oxidative rearrangement. pearson.com This transformation is a valuable synthetic tool for the formation of α,β-unsaturated ketones.

A prominent method for this conversion is the Babler oxidation, which utilizes pyridinium (B92312) chlorochromate (PCC). wikipedia.org The reaction proceeds through the formation of a chromate (B82759) ester, which then undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement. Subsequent oxidation of the rearranged intermediate yields the α,β-unsaturated ketone. wikipedia.org In the case of this compound, this reaction would lead to the formation of an enone through a transposition of the alcohol and one of the double bonds. The reaction is typically performed in solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl3) and gives high yields. wikipedia.org

Concerns over the toxicity of chromium-based reagents have led to the development of alternative methods. acs.org One such approach employs oxoammonium salts, which can achieve the oxidative rearrangement of tertiary allylic alcohols efficiently. acs.orgnih.gov The reactivity of these salts is influenced by their counteranion. acs.org Other reagents capable of facilitating this transformation include o-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO), which is particularly effective for cyclic tertiary allylic alcohols. acs.org Lewis acid-catalyzed methods using TEMPO in combination with an oxidant like iodosobenzene (B1197198) (PhIO) have also been developed. researchgate.net

| Oxidation Method | Reagent(s) | Typical Product Type | Key Features |

| Babler Oxidation | Pyridinium Chlorochromate (PCC) | α,β-Unsaturated Ketone | High yield (>75%), operationally simple. wikipedia.org |

| Oxoammonium Salts | TEMPO-derived salts | β-Substituted α,β-Unsaturated Carbonyl | Alternative to toxic chromium reagents. acs.orgnih.gov |

| IBX/DMSO | o-Iodoxybenzoic acid / Dimethyl sulfoxide | β-Disubstituted α,β-Unsaturated Ketone | Environmentally friendly method. acs.org |

| Lewis Acid-Catalyzed | TEMPO / PhIO / Bi(OTf)₃ or CuCl₂ | Transposed Carbonyl Compound | Catalytic approach. researchgate.net |

Reduction Reactions of the Unsaturated Moieties in this compound

The unsaturated diene system of this compound is susceptible to reduction, typically through catalytic hydrogenation. This process can lead to different products depending on the reaction conditions and the catalyst used. The reduction can be selective for one or both double bonds.

Catalytic hydrogenation of dienes can be achieved using various metal catalysts, such as rhodium, palladium, iridium, and platinum. rsc.org For instance, catalysts like RhCl(PPh₃)₃ have been shown to be effective for the hydrogenation of diene-based polymers. researchgate.net The choice of catalyst can influence the selectivity of the hydrogenation. For example, certain palladium nanoparticle catalysts can be highly selective for the hydrogenation or isomerization of specific types of alkenes. rsc.org

The reaction can proceed in a stepwise manner, first reducing one of the double bonds to yield a monoene alcohol (e.g., 2,4,6-trimethyl-1-hepten-4-ol or 2,4,6-trimethyl-6-hepten-4-ol), followed by the reduction of the second double bond to yield the fully saturated alcohol, 2,4,6-trimethylheptan-4-ol. Achieving selective reduction of just one double bond can be challenging due to the similar reactivity of the two isolated double bonds.

Furthermore, the allylic alcohol functionality itself can be targeted for reduction (deoxygenation), although this typically requires specific reagents. nih.gov Nickel-catalyzed reduction of allylic alcohols using Grignard reagents is one such method. acs.org However, the more common transformation is the reduction of the carbon-carbon double bonds, preserving the hydroxyl group.

| Catalyst System | Typical Substrate | Outcome | Reference |

| Rhodium, Palladium, Iridium, Platinum wires | Buta-1,3-diene | Selective hydrogenation to butenes. | rsc.org |

| RhCl(PPh₃)₃ | Diene-based polymers | High conversion to hydrogenated polymer. | researchgate.net |

| Nickel on Aluminum Oxide | Mixed hydrocarbon stream with dienes | Selective hydrogenation of conjugated dienes. | google.com |

| Ni(dppe)Cl₂ / Grignard Reagents | Allylic Alcohols | Reduction (deoxygenation) or alkylation. | acs.org |

Substitution Reactions Involving the Hydroxyl Functionality of this compound

The hydroxyl group of this compound can be replaced by a nucleophile in a substitution reaction. As it is a tertiary alcohol, the reaction generally proceeds through an SN1 mechanism. libretexts.org The hydroxyl group is a poor leaving group and must first be activated, typically by protonation with a strong acid (e.g., HBr, HCl). libretexts.org

The mechanism involves the following steps:

Protonation: The hydroxyl group is protonated by the acid to form a good leaving group, water. libretexts.org

Carbocation Formation: The protonated alcohol dissociates, forming a relatively stable tertiary allylic carbocation. The stability is conferred by both the tertiary nature of the carbon and resonance delocalization with the adjacent double bond.

Nucleophilic Attack: A nucleophile (e.g., a halide ion) attacks the carbocation to form the final substitution product. libretexts.org

The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org Due to the resonance-stabilized nature of the allylic carbocation intermediate, a mixture of products can sometimes be formed. However, for a tertiary allylic substrate, the attack is likely to occur at the tertiary carbon.

Modern synthetic methods also allow for transition metal-catalyzed nucleophilic allylic substitution directly from allylic alcohols, which is an atom-economical process that generates water as the only byproduct. researchgate.net These reactions can be catalyzed by metals like palladium. organic-chemistry.org Iron-catalyzed intramolecular substitution of tertiary alcohols has also been reported to proceed with a complete inversion of configuration. rsc.orgnih.gov

Addition Reactions Across the Diene System of this compound and Analogs

The two double bonds in this compound are isolated (non-conjugated), meaning they react independently of each other in electrophilic addition reactions. chemistrynotmystery.com When one equivalent of an electrophilic reagent like a hydrogen halide (HX) is added, the reaction will occur at the more nucleophilic (electron-rich) of the two double bonds. chemistrynotmystery.com

In this compound, the two double bonds are structurally different: one is a 1,1-disubstituted (isobutenyl) group and the other is a monosubstituted (vinyl) group. The isobutenyl group is more substituted and therefore more electron-rich and more reactive towards electrophiles.

The addition follows Markovnikov's rule, where the electrophile (e.g., H⁺ from HBr) adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate. libretexts.org For the isobutenyl group (at C6-C7), the proton would add to C7, generating a tertiary carbocation at C6. For the vinyl group (at C1-C2), protonation at C1 would yield a secondary carbocation at C2. Therefore, the reaction will preferentially occur at the C6=C7 double bond.

The mechanism for the addition of HBr to the more reactive double bond would be:

Electrophilic Attack: The C6=C7 double bond attacks the H⁺ of HBr. The proton adds to C7, forming a tertiary carbocation at C6.

Nucleophilic Attack: The bromide ion (Br⁻) then attacks the tertiary carbocation at C6 to give the final product, 7-bromo-2,4,6-trimethyl-1-hepten-4-ol.

If two equivalents of the electrophilic reagent are used, both double bonds can react.

Rearrangement Mechanisms in this compound Chemistry

Under acidic conditions, tertiary allylic alcohols like this compound can undergo rearrangement reactions. rit.edu These rearrangements are often initiated by the protonation of the hydroxyl group and subsequent loss of water to form a carbocation, the same intermediate involved in SN1 reactions.

The resulting tertiary allylic carbocation is already relatively stable. However, depending on the reaction conditions, it could potentially undergo rearrangements such as 1,2-hydride or 1,2-alkyl shifts to form an even more stable carbocation, although this is less likely given the initial stability. More commonly, rearrangements involving the allylic system itself can occur.

Acid-catalyzed rearrangements of allylic alcohols can be complex, sometimes leading to a mixture of isomeric alcohols, aldehydes, ketones, or other products. rit.edu For example, a 1,3-hydroxyl shift could occur, although this is more characteristic of other catalytic systems. Hot water has been shown to act as a mild acid catalyst for the 1,n-rearrangement of allylic alcohols. organic-chemistry.org It is important to note that rearrangements can be competing side reactions during acid-catalyzed substitution or elimination reactions.

Sophisticated Spectroscopic and Analytical Characterization of 2,4,6 Trimethyl 1,6 Heptadien 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation of 2,4,6-Trimethyl-1,6-heptadien-4-ol (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons would appear in the downfield region, typically between 4.5 and 6.0 ppm. The methyl groups attached to the double bonds would likely resonate at around 1.7 ppm, while the isolated methyl group at the C4 position would appear further upfield. The hydroxyl proton would exhibit a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with signals for each unique carbon atom. The carbons of the double bonds would be expected in the 110-150 ppm range. The carbon bearing the hydroxyl group (C4) would appear in the 65-85 ppm region. The various methyl carbons would have characteristic shifts in the upfield region of the spectrum. The precise chemical shifts would be influenced by the electronic environment of each carbon atom.

A summary of predicted NMR data is presented below.

| Predicted ¹H NMR Data | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Vinyl Protons | 4.5 - 6.0 |

| Methylene Protons | 2.0 - 2.5 |

| Methyl Protons (on double bond) | ~1.7 |

| Methyl Proton (at C4) | ~1.2 |

| Hydroxyl Proton | Variable (broad singlet) |

| Predicted ¹³C NMR Data | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| Vinyl Carbons | 110 - 150 |

| C4 (C-OH) | 65 - 85 |

| Methylene Carbons | 30 - 50 |

| Methyl Carbons | 15 - 30 |

It is important to note that these are estimated values and experimental verification is necessary for definitive assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is pivotal for the identification of functional groups within a molecule.

Infrared (IR) Spectroscopy: The National Institute of Standards and Technology (NIST) has reported the availability of an IR spectrum for this compound. nist.gov While the full dataset is not publicly accessible, the characteristic absorption bands for its functional groups can be predicted. A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the tertiary alcohol. The C=C stretching vibrations of the two double bonds would likely appear around 1640-1680 cm⁻¹. The C-O stretching vibration of the tertiary alcohol would be observed in the 1100-1200 cm⁻¹ region. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons would be present just above and below 3000 cm⁻¹, respectively.

| Predicted IR Absorption Bands | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (sp²) | 3010 - 3095 |

| C-H Stretch (sp³) | 2850 - 2960 |

| C=C Stretch (alkene) | 1640 - 1680 |

| C-O Stretch (tertiary alcohol) | 1100 - 1200 |

Raman Spectroscopy: Specific Raman spectroscopic data for this compound is not available. However, based on its structure, strong Raman scattering would be anticipated for the C=C double bonds due to their non-polar nature, providing a complementary signal to the often weaker C=C absorption in the IR spectrum. The symmetric vibrations of the methyl groups and the carbon skeleton would also be expected to be Raman active.

Mass Spectrometry (MS) Applications for Molecular Weight Confirmation and Fragmentation Analysis of this compound (GC-MS, HRMS, EI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): The NIST WebBook contains an electron ionization mass spectrum for this compound. nist.gov In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) of 154, corresponding to its molecular weight. A common fragmentation pathway for tertiary alcohols is the loss of a water molecule, which would result in a significant peak at m/z 136. Another characteristic fragmentation would be the cleavage of the C-C bonds adjacent to the oxygen atom.

| Key EI-MS Fragmentation Data (from NIST) | |

| m/z | Relative Intensity |

| 43 | 100 |

| 55 | 60 |

| 71 | 85 |

| 81 | 40 |

| 95 | 30 |

| 111 | 25 |

| 136 | 15 |

| 154 (M⁺•) | Not observed or very weak |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound, allowing for the separation of the compound from any impurities prior to its introduction into the mass spectrometer for identification and fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): While specific HRMS data for this compound is not documented, this technique would be invaluable for confirming its elemental composition. HRMS can measure the mass of an ion with very high accuracy, which would allow for the unambiguous determination of the molecular formula as C₁₀H₁₈O, distinguishing it from other isobaric compounds.

X-ray Crystallography for Absolute Structure Determination of Crystalline this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single, well-ordered crystal of the compound or a suitable crystalline derivative. There is currently no publicly available information on the X-ray crystallographic analysis of this compound or its derivatives.

Should a crystalline sample be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. For a chiral molecule like this, crystallographic analysis of a derivative containing a known stereocenter could be used to determine its absolute configuration.

Advanced Chromatographic Separations and Purity Assessment of this compound (GC, HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

Gas Chromatography (GC): Given its volatility, gas chromatography is a highly suitable method for the analysis of this compound. Commercial suppliers of this compound specify a purity of ≥97.5% as determined by GC. thermofisher.com A typical GC method for a terpene alcohol like this would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) with a temperature-programmed oven to ensure good resolution and peak shape. A flame ionization detector (FID) would provide excellent sensitivity for quantification.

| Typical GC Parameters for Terpene Alcohol Analysis | |

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | e.g., 50 °C (2 min), then 10 °C/min to 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile alcohols, HPLC can also be employed, particularly for less volatile derivatives or for preparative scale purification. ufrgs.br For the analysis of this compound, a reversed-phase HPLC method would be appropriate. This would typically utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a refractive index detector (RID) or, if the compound is derivatized with a UV-active chromophore, a UV detector.

| Typical HPLC Parameters for Alcohol Analysis | |

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient of Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index Detector (RID) or UV (if derivatized) |

2,4,6 Trimethyl 1,6 Heptadien 4 Ol As a Pivotal Synthetic Intermediate and Building Block

Strategic Utilization in the Construction of Complex Organic Scaffolds

The molecular framework of 2,4,6-trimethyl-1,6-heptadien-4-ol, characterized by a 1,6-diene system and a tertiary alcohol, provides a versatile platform for the synthesis of complex organic scaffolds. The presence of two terminal double bonds allows for a variety of transformations, including cyclization reactions to form five- and six-membered rings, which are common motifs in natural products and other biologically active compounds.

One key synthetic strategy involving diene systems is ring-closing metathesis (RCM), a powerful tool for the formation of cyclic structures. While direct RCM of this compound would be challenging due to the gem-disubstitution at the 4-position, its derivatives could be strategically employed. For instance, functionalization of the hydroxyl group followed by selective modification of one of the double bonds could pave the way for subsequent cyclization reactions.

Furthermore, the diene system is amenable to various cycloaddition reactions, such as the Diels-Alder reaction, which is instrumental in the construction of polycyclic systems. encyclopedia.pub The reactivity of the dienophile or the diene component can be modulated by the electronic nature of the substituents, offering a handle to control the stereochemistry of the resulting cyclic adducts. The synthesis of complex fragrance molecules like Ambrelux® utilizes a Diels-Alder reaction as a key step, highlighting the industrial relevance of such transformations. nih.gov

The tertiary alcohol functionality also plays a crucial role in directing synthetic pathways. It can be used as a handle for introducing other functional groups or can participate directly in cyclization reactions. For example, acid-catalyzed cyclization of similar terpene-like structures is a common strategy for the synthesis of cyclic ethers and other heterocyclic scaffolds.

The table below illustrates potential cyclization products that could be conceptually derived from the scaffold of this compound.

| Starting Material Analogue | Reaction Type | Potential Scaffold |

| Functionalized 1,6-heptadiene (B165252) | Ring-Closing Metathesis | Substituted Cyclopentene/Cyclohexene (B86901) |

| Diene with Dienophile | Diels-Alder Reaction | Bicyclic Alkene |

| Tertiary Allylic Alcohol | Acid-Catalyzed Cyclization | Tetrahydropyran (B127337)/Tetrahydrofuran (B95107) derivatives |

Role in the Synthesis of Pharmacologically Relevant Molecules and Precursors (Referencing Analogs)

Terpenes and terpenoids, a large class of natural products derived from isoprene (B109036) units, are known for their diverse biological activities and are widely used in medicine. nih.gov this compound can be considered a synthetic terpene alcohol and, as such, serves as a potential precursor for pharmacologically relevant molecules. The structural motifs present in this compound are found in various bioactive natural products.

The synthesis of complex terpenes often involves the strategic manipulation of acyclic precursors containing hydroxyl and olefinic functionalities. nih.gov For instance, the total synthesis of Rumphellaone A, a marine natural product, involves the creation of a tertiary alcohol intermediate. nih.gov This highlights the importance of such functional groups in the construction of complex and biologically active molecules.

Furthermore, the allylic alcohol moiety is a key feature in many bioactive compounds. For example, β-amino alcohols are crucial intermediates in the synthesis of various biologically active molecules. nih.gov Derivatization of the hydroxyl group in this compound could lead to the formation of ethers and esters with potential pharmacological properties. The synthesis of a series of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes, which act as allosteric modulators of the A1 adenosine (B11128) receptor, demonstrates how modifications of cyclic scaffolds can lead to potent and selective bioactive compounds. nih.gov

The table below provides examples of pharmacologically relevant compound classes that could potentially be synthesized from precursors analogous to this compound.

| Precursor Type | Target Compound Class | Potential Pharmacological Relevance |

| Terpene Alcohol | Modified Terpenoids | Anti-inflammatory, Antimicrobial |

| Allylic Alcohol | β-Amino Alcohols | Intermediates for various drugs |

| Cyclic Ether Precursor | Tetrahydropyran Derivatives | Antiviral, Anticancer |

Applications in the Formulation of Flavor and Fragrance Compounds (Referencing Analogs)

The flavor and fragrance industry heavily relies on terpenes and their derivatives for creating a wide array of scents and tastes. nih.gov Many volatile terpenoids, such as menthol (B31143) and perillyl alcohol, are used as raw materials for spices and flavorings. nih.gov The structural characteristics of this compound, particularly its branched hydrocarbon chain and hydroxyl group, are indicative of its potential as a precursor to fragrance compounds.

The odor of a molecule is highly dependent on its structure, and subtle changes can lead to significant differences in scent. For example, the isomeric monoterpenoid alcohols nerol (B1678202) and geraniol (B1671447) both have a rose-like odor, but nerol is considered to be fresher. wikipedia.org This illustrates how the geometry of a double bond can influence the olfactory properties of a compound.

Ethers derived from terpene alcohols are also valuable fragrance ingredients. A patent describes the synthesis of terpene ethers from 3-(4-methyl-3-cyclohexen-1-yl)butanol, which possess powerful and long-lasting fragrance notes. google.com This suggests that etherification of this compound could lead to novel fragrance compounds with desirable properties. The synthesis of such ethers typically involves the reaction of the corresponding alcoholate with an alkyl halide or sulfate. google.com

The table below lists some analogous compounds and their reported applications in the flavor and fragrance industry.

| Compound/Analog | Application | Reference |

| Nerol | Perfumery (fresh rose scent) | wikipedia.org |

| Geraniol | Perfumery (sweet rose scent) | wikipedia.org |

| 3-(4-Methyl-3-cyclohexen-1-yl)butanol ethers | Perfumes (powerful, adhering fragrance) | google.com |

| Myrcene | Starting material for various fragrances | nih.gov |

Participation in Oligomerization and Polymerization Reactions (Referencing Analogs)

The presence of two polymerizable vinyl groups makes this compound a potential monomer for oligomerization and polymerization reactions. The study of functionalized 1,6-heptadienes has shown that they can undergo cyclopolymerization to produce polymers containing five-membered rings in the repeating units. nih.gov This process, often catalyzed by palladium complexes, offers a route to polymers with well-defined microstructures.

The copolymerization of 1,6-heptadiene derivatives with other olefins, such as ethylene (B1197577), can yield polymers with a combination of cyclic units and linear segments, leading to materials with tailored properties. nih.gov The incorporation of functional groups, such as the hydroxyl group in this compound, can enhance the properties of the resulting polymers, for example, by improving their hydrophilicity or providing sites for further modification. The copolymerization of ethylene with hydroxy-substituted vinylidenes has been shown to produce functionalized polyethylene (B3416737) with increased hydrophilicity. mdpi.com

The oligomerization of allyl alcohols has also been investigated, with studies showing that complexes of metals like vanadium can catalyze the formation of oligomers. semanticscholar.orgnih.govmdpi.com These reactions can be controlled to produce oligomers of specific lengths. The hydroxyl group in these monomers can influence the polymerization process and the properties of the resulting products.

The table below outlines potential polymerization reactions involving analogs of this compound.

| Monomer Type | Polymerization Method | Resulting Polymer Structure | Potential Application |

| Functionalized 1,6-Heptadiene | Cyclopolymerization | Polymer with cyclic repeating units | Specialty materials |

| 1,6-Heptadiene Derivative + Ethylene | Copolymerization | Polymer with cyclic and linear units | Modified polyolefins |

| Allyl Alcohol | Catalytic Oligomerization | Short-chain oligomers with hydroxyl groups | Crosslinking agents, coatings |

Derivatization Strategies for Novel Compound Library Generation from this compound

The generation of compound libraries is a key strategy in drug discovery and materials science for identifying molecules with desired properties. This compound, with its multiple functional groups, is an excellent scaffold for creating such libraries. nih.gov

The tertiary hydroxyl group is a primary site for derivatization. Standard reactions such as esterification and etherification can be employed to introduce a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule. nih.gov These reactions can be performed using a range of reagents and catalysts to achieve high efficiency and diversity.

The two vinyl groups offer another avenue for diversification. They can participate in a multitude of reactions, including:

Hydrogenation: Selective hydrogenation of one or both double bonds can lead to saturated or partially saturated analogs.

Epoxidation: Treatment with peroxy acids can convert the double bonds into epoxides, which are versatile intermediates for further functionalization, such as ring-opening with various nucleophiles to generate β-amino alcohols. nih.gov

Hydroboration-oxidation: This reaction sequence can be used to introduce hydroxyl groups at the terminal positions of the double bonds, leading to diols or triols.

Cross-coupling reactions: Conversion of the hydroxyl group to a leaving group would allow for the introduction of various substituents via cross-coupling reactions. A direct conversion of allylic alcohols to allylic boronic esters has been reported, which are valuable intermediates for Suzuki cross-coupling. organic-chemistry.org

The combination of these derivatization strategies allows for the systematic generation of a large and diverse library of compounds from a single, readily accessible starting material.

The following table summarizes key derivatization reactions applicable to this compound for library synthesis.

| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Functional Group |

| Tertiary Hydroxyl | Esterification | Carboxylic acids, acid chlorides | Ester |

| Tertiary Hydroxyl | Etherification | Alkyl halides, sulfates | Ether |

| Vinyl Group | Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |

| Vinyl Group | Hydroboration-Oxidation | BH3, H2O2, NaOH | Primary Alcohol |

| Allylic Alcohol | Borylation | Bis(pinacolato)diboron, Pd catalyst | Allylic Boronic Ester |

Stability Profile and Degradation Mechanisms of 2,4,6 Trimethyl 1,6 Heptadien 4 Ol

Assessment of Stability Under Varied Environmental Stressors (Thermal, Photolytic, Oxidative Conditions)

There is a notable absence of published research specifically investigating the stability of 2,4,6-Trimethyl-1,6-heptadien-4-ol under defined thermal, photolytic, and oxidative conditions. Without such studies, a quantitative assessment of its stability under these environmental stressors cannot be provided.

Kinetic Studies and Identification of Degradation Products

Detailed kinetic studies to determine the rate of degradation of this compound and to identify its resultant degradation products are not available in the reviewed literature. The structural features of the molecule, specifically the presence of double bonds and a tertiary alcohol, suggest potential pathways for degradation, such as oxidation or rearrangement, but this remains speculative without experimental evidence.

Future Perspectives and Emerging Research Directions for 2,4,6 Trimethyl 1,6 Heptadien 4 Ol

Development of Innovative Catalytic Systems for Transformations of 2,4,6-Trimethyl-1,6-heptadien-4-ol

The transformation of tertiary allylic alcohols like this compound is a key area for the application of innovative catalytic systems. Modern organic synthesis increasingly requires efficient and atom-economical methods. rsc.org The direct activation of allylic alcohols using transition metal catalysts represents a promising and sustainable approach to forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

Future research could focus on several key areas:

Regio- and Stereoselective Reactions: Developing catalysts that can selectively activate one of the two vinyl groups would allow for controlled transformations, leading to a variety of valuable products. Transition metal catalysts, particularly those based on palladium, rhenium, and ruthenium, have shown promise in the regio- and stereoselective isomerization and substitution of allylic alcohols. organic-chemistry.orgnih.gov

Oxidative Rearrangements: Chemo-enzymatic catalytic systems, such as those combining a stable radical like TEMPO with a laccase enzyme, could facilitate the thieme-connect.comscispace.com-oxidative rearrangement of the tertiary alcohol to form corresponding enones. scispace.com This approach, performed under an oxygen atmosphere in aqueous media, aligns with green chemistry principles. scispace.com

Polymerization Catalysis: The diene nature of this compound makes it a potential monomer for polymerization. Homogeneous metal-based catalysts could be explored for sustainable polymer chemistry applications. rsc.org Research into catalysts that can control polymer microstructure and incorporate functional groups would be particularly valuable. researchgate.net

Table 1: Potential Catalytic Transformations of this compound

| Transformation | Potential Catalyst Type | Desired Outcome |

|---|---|---|

| Allylic Substitution | Transition Metal (e.g., Pd, Ru) | Selective formation of C-C or C-heteroatom bonds at one allylic position. |

| Oxidative Rearrangement | Chemo-enzymatic (e.g., Laccase/TEMPO) | Synthesis of unsaturated ketones. |

| Polymerization | Homogeneous Metal-based | Creation of novel polymers with tailored properties. |

| Isomerization | Rhenium-based | Controlled transposition of the hydroxyl group. organic-chemistry.org |

Exploration of Advanced Stereoselective Synthetic Pathways

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For a molecule like this compound, which is achiral but has prochiral faces, stereoselective synthesis can lead to valuable chiral building blocks. A key strategy for analogous structures has been desymmetrization.

A notable example is the highly stereoselective tandem Prins–Ritter cyclization of a similar, less substituted compound, hepta-1,6-dien-4-ol. thieme-connect.comresearchgate.net This reaction, promoted by bismuth(III) triflate, reacts the dienol with various aldehydes to produce N-(tetrahydropyranyl)acetamides in moderate to high yields. thieme-connect.comresearchgate.net This transformation creates multiple new stereocenters in a single, efficient step.

Future research on this compound could adapt this methodology. The methyl groups on the carbon backbone would likely influence the stereochemical outcome of the cyclization, providing an interesting avenue for investigation. The resulting highly substituted tetrahydropyran (B127337) structures could be of significant interest for biological screening.

Table 2: Comparison of Hepta-1,6-dien-4-ol and this compound for Stereoselective Cyclization

| Feature | Hepta-1,6-dien-4-ol | This compound | Potential Implication |

|---|---|---|---|

| Substitution | Unsubstituted backbone | Methyl groups at C2 and C6 | Increased steric hindrance may affect reaction rates and stereoselectivity. |

| Core Structure | Divinyl carbinol | Divinyl carbinol | Both are suitable substrates for Prins-type cyclizations. |

| Product | Tetrahydropyranyl acetamides thieme-connect.com | Highly substituted tetrahydropyranyl acetamides | Potentially new and more complex scaffolds for further chemical exploration. |

Potential in Novel Material Science and Supramolecular Chemistry Applications

The bifunctionality of this compound, with its two polymerizable vinyl groups and a central hydroxyl group, makes it a candidate for creating advanced materials.

Cross-linked Polymers: The two vinyl groups allow for the possibility of cross-linking during polymerization, which could lead to the formation of thermosets or hydrogels. Superabsorbent polymers, for instance, are cross-linked polyelectrolytes that can absorb large amounts of water. umd.edu The hydroxyl group could be modified to introduce charge, making it a candidate for such applications.

Functional Polymers: The hydroxyl group can also serve as a point for post-polymerization modification, allowing for the attachment of other functional molecules. This could be used to create materials with specific optical, electronic, or recognition properties. rsc.org

Self-Assembling Systems: Block copolymers, which contain blocks of different monomers, can self-assemble into ordered nanostructures. umd.edu If this compound were used as a monomer in conjunction with other monomers, it could lead to the formation of complex, functional materials for applications in nanotechnology and microelectronics. umd.edu

Bioactivity Screening and Structure-Activity Relationship Studies for New Applications (Referencing Analogs)

While the bioactivity of this compound itself is not documented, its structural motifs and those of its potential derivatives are found in many biologically active compounds.

Tertiary Alcohol Analogs: The tertiary alcohol α-terpineol, a monocyclic monoterpenoid, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. tandfonline.com This suggests that screening this compound for similar properties could be a fruitful area of research.

Tetrahydropyran Derivatives: As mentioned, cyclization of this compound could lead to highly substituted tetrahydropyran (THP) rings. The THP moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. auctoresonline.org For example, certain THP derivatives have been investigated as HIV protease inhibitors, where the cyclic ether oxygen can form crucial hydrogen-bonding interactions with the target enzyme. nih.gov The development of new THP derivatives from this compound could lead to novel therapeutic agents. yangresearchlab.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: Should initial screenings show any biological activity, a systematic SAR study would be the next logical step. By synthesizing a library of derivatives with varied substituents, researchers could identify the key structural features responsible for the observed activity and optimize the compound for improved potency and pharmacokinetic properties. auctoresonline.org

Integration with Sustainable Chemical Practices and Green Chemistry Principles

Future research on this compound should be guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. wikipedia.orgsigmaaldrich.com

Key green chemistry principles applicable to this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant materials into the final product. acs.org Catalytic reactions are generally superior to stoichiometric ones in this regard. acs.org

Use of Catalysis: Employing catalytic rather than stoichiometric reagents reduces waste. acs.org The development of recoverable and reusable catalysts would further enhance the sustainability of any synthetic process.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents is a primary goal. nih.gov Exploring reactions in greener solvents like water, supercritical fluids, or even under solvent-free conditions would be a key research direction. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. sigmaaldrich.com Catalyst development should also focus on systems that operate under mild conditions.

By integrating these principles from the outset, the exploration of the chemistry of this compound can be conducted in an environmentally responsible manner, ensuring that new discoveries also contribute to a more sustainable chemical industry. nih.govsolubilityofthings.com

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing 2,4,6-Trimethyl-1,6-heptadien-4-ol?

- Methodological Answer : Synthesis requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to optimize yield and purity. For example, allylic alcohol precursors may undergo acid-catalyzed cyclization or metal-mediated coupling reactions. Proper inert gas purging (e.g., nitrogen) is critical to prevent oxidation of unsaturated bonds . Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to isolate intermediates. Post-synthesis purification techniques, such as fractional distillation or column chromatography, are essential to remove stereoisomeric byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the positions of methyl groups and double bonds. Infrared (IR) spectroscopy can identify hydroxyl (-OH) and conjugated diene stretching frequencies. Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns to validate the proposed structure. For stereochemical analysis, circular dichroism (CD) or optical rotation measurements may be employed .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : The compound should be stored in airtight, amber-glass containers under inert gas (argon or nitrogen) at temperatures below 4°C to minimize oxidation and thermal degradation. Stability tests under varying pH and humidity conditions are recommended to assess susceptibility to hydrolysis or polymerization. Periodic NMR analysis can detect decomposition over time .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and safety goggles to prevent skin/eye contact. Emergency procedures for spills include immediate neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste services. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs during weighing or mixing .

Advanced Research Questions

Q. How can contradictions in stereochemical data for this compound be resolved?

- Methodological Answer : Conflicting NOESY (Nuclear Overhauser Effect Spectroscopy) or X-ray crystallography data may arise from dynamic conformational changes. To resolve this, variable-temperature NMR can identify equilibrium states, while density functional theory (DFT) calculations predict energetically favorable conformers. Cross-validation with enantioselective synthesis (e.g., chiral catalysts) may clarify absolute configurations .

Q. What computational strategies are effective for modeling the reactivity of this compound in catalytic systems?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock or Møller-Plesset perturbation theory) can predict regioselectivity in electrophilic additions or cycloadditions. Solvent effects should be modeled using polarizable continuum models (PCMs). Benchmarking against experimental kinetic data (e.g., Arrhenius plots) ensures model accuracy .

Q. How does this compound interact with biological macromolecules in pharmacological studies?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to proteins or DNA. Molecular docking studies identify potential binding pockets, while in vitro assays (e.g., enzyme inhibition) validate activity. Toxicity screening using cell viability assays (e.g., MTT) and metabolite profiling (LC-MS/MS) ensures biological relevance .

Q. What experimental designs are optimal for studying the compound’s photochemical behavior?

- Methodological Answer : UV-Vis spectroscopy tracks absorption maxima shifts under controlled light exposure (e.g., LED arrays at specific wavelengths). Time-resolved fluorescence spectroscopy measures excited-state lifetimes. Photostability chambers with adjustable humidity and temperature simulate environmental conditions. Radical trapping agents (e.g., TEMPO) can identify reactive intermediates .

Q. How can multidisciplinary approaches enhance the study of this compound?

- Methodological Answer : Integrating materials science (e.g., polymer crosslinking studies) and environmental chemistry (e.g., biodegradation pathways) broadens applications. Collaborations with computational chemists and biologists enable high-throughput screening and machine learning-driven property prediction. Grant proposals should emphasize societal impacts (e.g., green chemistry or drug discovery) to secure funding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.